1-Methylindene, also known as 1-methyl-1H-indene, is a bicyclic organic compound with the molecular formula and a molecular weight of 130.19 g/mol. It is characterized by a structure that consists of a benzene ring fused to a cyclopentadiene ring, with a methyl group attached to the cyclopentadiene at the 1-position. This compound is primarily used in research settings due to its unique chemical properties and potential applications in organic synthesis and material science. The compound has been submitted for evaluation by the National Cancer Institute, indicating its relevance in medicinal chemistry and potential biological activity.
Methods
The synthesis of 1-methylindene can be approached through various methods, including:
Technical Details
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to optimize yields and minimize side reactions. For example, using a strong Lewis acid like aluminum chloride can facilitate the formation of the desired product while suppressing competing reactions .
1-Methylindene features a distinct molecular structure that can be represented using various chemical notation systems:
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-8H,1H3
LRTOHSLOFCWHRF-UHFFFAOYSA-N
CC1C=CC2=CC=CC=C12
The compound's structure is crucial for its reactivity and interaction with other chemical species. Its bicyclic nature contributes to its stability and reactivity profile.
1-Methylindene undergoes several notable chemical reactions:
Each of these reactions highlights the compound's versatility as a building block in organic synthesis .
The mechanism of action for 1-methylindene primarily revolves around its ability to undergo proton transfer and rearrangement reactions. For example, during the base-catalyzed rearrangement to 3-methylindene, the mechanism typically involves:
This process is influenced by factors such as steric hindrance and electronic effects from substituents on the indene ring .
These properties are essential for understanding its behavior in various chemical environments and potential applications in industrial processes .
1-Methylindene finds application primarily in scientific research:
Research continues into its potential biological activities, which may lead to new therapeutic agents or functional materials .
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: